molecular formula C10H13N3O3 B1450547 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid CAS No. 1706419-03-5

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B1450547
CAS No.: 1706419-03-5
M. Wt: 223.23 g/mol
InChI Key: PDPLKDMHOBORDB-UHFFFAOYSA-N
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Description

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H13N3O3. It is a versatile material used in various scientific research fields, including drug discovery, organic synthesis, and medicinal chemistry. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules .

Scientific Research Applications

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert ketones or aldehydes to alcohols.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound may interact with DNA or proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

1-(6-Hydroxypyridazin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities.

    Pyridazine derivatives: These compounds contain the pyridazine ring and are used in various medicinal applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(6-oxo-1H-pyridazin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9-4-8(5-11-12-9)13-3-1-2-7(6-13)10(15)16/h4-5,7H,1-3,6H2,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPLKDMHOBORDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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